Cas no 82193-30-4 (ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate)

Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazopyridine core with an ester and amino functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups enhances its reactivity, enabling diverse derivatization pathways. Its methyl substitution at the 8-position may influence steric and electronic properties, potentially improving selectivity in target interactions. The compound is typically used in medicinal chemistry research for constructing fused heterocycles, offering a versatile scaffold for drug discovery. Proper handling under controlled conditions is recommended due to its reactive functional groups.
ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate structure
82193-30-4 structure
Product name:ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate
CAS No:82193-30-4
MF:C11H13N3O2
Molecular Weight:219.239822149277
CID:5454552
PubChem ID:82055290

ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-amino-8-methyl-, ethyl ester
    • ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carbox ylate
    • ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate
    • インチ: 1S/C11H13N3O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3,12H2,1-2H3
    • InChIKey: KNGMLBLEBFJEKE-UHFFFAOYSA-N
    • SMILES: C12=NC(C(OCC)=O)=C(N)N1C=CC=C2C

ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-10847574-0.1g
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
0.1g
$426.0 2023-10-27
Enamine
EN300-10847574-0.25g
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
0.25g
$607.0 2023-10-27
Aaron
AR028T95-50mg
ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
50mg
$417.00 2025-02-17
Enamine
EN300-10847574-10g
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
10g
$5283.0 2023-10-27
Aaron
AR028T95-100mg
ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
100mg
$611.00 2025-02-17
1PlusChem
1P028T0T-1g
ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
1g
$1581.00 2024-04-21
Aaron
AR028T95-10g
ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
10g
$7290.00 2023-12-15
Enamine
EN300-10847574-1.0g
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
1.0g
$1229.0 2023-07-10
Enamine
EN300-10847574-5.0g
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
5.0g
$3562.0 2023-07-10
1PlusChem
1P028T0T-100mg
ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
82193-30-4 95%
100mg
$589.00 2024-04-21

ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate 関連文献

ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 82193-30-4)

Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 82193-30-4) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic compound, belonging to the imidazopyridine class, serves as a crucial building block for the synthesis of various bioactive molecules targeting multiple disease pathways.

Recent studies have demonstrated that this compound exhibits remarkable kinase inhibitory activity, particularly against cyclin-dependent kinases (CDKs) and tyrosine kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 82193-30-4 showed potent inhibition of CDK2/cyclin E with IC50 values in the low micromolar range, suggesting potential applications in oncology drug development.

The compound's structural features, including the ethyl ester moiety and amino group at position 3, provide excellent opportunities for chemical modifications. Researchers at several pharmaceutical companies have reported successful derivatization strategies that enhance both the potency and selectivity of molecules based on this scaffold. Notably, the 8-methyl substitution appears to play a critical role in improving metabolic stability while maintaining target affinity.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in antimicrobial applications. A 2024 study demonstrated that certain analogs of 82193-30-4 exhibited promising activity against drug-resistant bacterial strains, particularly Gram-positive pathogens. The mechanism appears to involve interference with bacterial cell wall biosynthesis pathways.

From a synthetic chemistry perspective, several improved methodologies for producing 82193-30-4 have been reported in the past two years. These include more efficient condensation reactions between 2-aminopyridine derivatives and α-halo carbonyl compounds, as well as novel catalytic systems that significantly improve yields while reducing byproduct formation.

Current challenges in the development of therapeutics based on this scaffold include optimizing pharmacokinetic properties and achieving sufficient target selectivity. However, the recent identification of crystal structures of target proteins in complex with 82193-30-4 derivatives has provided valuable insights for structure-based drug design approaches.

Looking forward, researchers anticipate that ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate will continue to serve as an important pharmacophore in drug discovery programs, particularly in oncology, infectious diseases, and potentially neurodegenerative disorders where kinase modulation shows therapeutic promise.

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